molecular formula C8H15NO B13155399 1-(2-Methylpiperidin-3-yl)ethan-1-one

1-(2-Methylpiperidin-3-yl)ethan-1-one

Cat. No.: B13155399
M. Wt: 141.21 g/mol
InChI Key: VWUQPENOIKMZPA-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2-Methylpiperidin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a low temperature to prevent side reactions and to ensure high yield .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput.

Chemical Reactions Analysis

1-(2-Methylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.

Scientific Research Applications

1-(2-Methylpiperidin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1-(2-Methylpiperidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    2-(1-Methylpiperidin-3-yl)ethan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group

    1-(1-Methylpiperidin-3-yl)ethan-1-one: This is another closely related compound with a similar structure but different substitution patterns on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(2-methylpiperidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-6-8(7(2)10)4-3-5-9-6/h6,8-9H,3-5H2,1-2H3

InChI Key

VWUQPENOIKMZPA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C(=O)C

Origin of Product

United States

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